molecular formula C8H3BrF3NOS B13688684 5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate

5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate

Cat. No.: B13688684
M. Wt: 298.08 g/mol
InChI Key: JJTIMTFACMHUPC-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate is an organic compound with the molecular formula C8H3BrF3NOS. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isothiocyanate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate typically involves the reaction of 5-Bromo-2-(trifluoromethoxy)aniline with thiophosgene or other isothiocyanate-forming reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The solvent used can vary, but common choices include dimethylbenzene or other organic solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Safety measures are crucial due to the toxic nature of some reagents, such as thiophosgene .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thiourea derivatives and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications, such as enzyme inhibition and protein labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a bromine atom and a trifluoromethoxy group in 5-Bromo-2-(trifluoromethoxy)phenyl Isothiocyanate makes it unique. These functional groups confer distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C8H3BrF3NOS

Molecular Weight

298.08 g/mol

IUPAC Name

4-bromo-2-isothiocyanato-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3BrF3NOS/c9-5-1-2-7(14-8(10,11)12)6(3-5)13-4-15/h1-3H

InChI Key

JJTIMTFACMHUPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=C=S)OC(F)(F)F

Origin of Product

United States

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